4-Aminophenyl 6-phospho-alpha-mannopyranoside is an organic compound classified as a glycoside, specifically a derivative of alpha-mannopyranoside. This compound appears as a colorless to pale yellow crystalline powder and is stable at room temperature. It is primarily utilized in biochemical research, particularly as a substrate for enzyme assays, due to its structural characteristics and reactivity. The compound's chemical structure can be denoted by the molecular formula and has a molecular weight of approximately 351.25 g/mol .
The synthesis of 4-Aminophenyl 6-phospho-alpha-mannopyranoside involves several key steps:
The synthesis requires careful control of reaction conditions including temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-Aminophenyl 6-phospho-alpha-mannopyranoside features an amino group and a phosphate group attached to a mannopyranoside backbone. The structural formula can be represented as follows:
4-Aminophenyl 6-phospho-alpha-mannopyranoside can participate in various chemical reactions:
The compound primarily acts as a substrate for enzymes that hydrolyze mannopyranosides. During this enzymatic reaction, the glycosidic bond is cleaved, resulting in the release of 4-aminophenol and 6-phospho-alpha-mannopyranose. This process can be monitored spectrophotometrically, making it valuable for enzyme kinetics studies and assays .
Analytical techniques such as chromatography and spectroscopic methods are commonly utilized for determining purity and confirming structural integrity .
4-Aminophenyl 6-phospho-alpha-mannopyranoside has several scientific applications:
This compound's unique structure allows for extensive modifications, enabling its use across various fields in scientific research and industry.
Regioselective phosphorylation at the C6 position of mannopyranosides is critical for synthesizing bioactive analogs like 4-aminophenyl 6-phospho-α-D-mannopyranoside. Traditional methods employ phosphoryl chloride (POCl₃) under controlled conditions. For example, phosphorylation of p-nitrophenyl α-D-mannopyranoside with POCl₃ in pyridine/water at 0°C yields the 6-phospho derivative, preserving other hydroxyl groups and maintaining stereochemistry . Alternative phosphorylating agents address limitations of conventional reagents. Cyclo-mono-μ-imidotriphosphate (cMITP), a hydrolytically stable six-membered cyclophosphate, enables phosphorylation of branched cyclodextrin derivatives at pH 12 and 23°C, achieving up to 42% yield. This method surpasses sodium cyclo-triphosphate (Na₃P₃O₉), which suffers from low yields (~30%) and product instability [2].
Modern strategies leverage precursor-directed glycosylation to install phosphate groups late in synthetic sequences. Phosphorylated oligomannosides are assembled using monosaccharide building blocks with temporary protecting groups (e.g., tert-butyldiphenylsilyl, TBDPS). After glycosylation, TBDPS removal with tetrabutylammonium fluoride (TBAF) exposes the C6-OH for phosphorylation, minimizing side reactions. This approach achieves >98% purity for asymmetric di-antennary M6P-tagged high-mannose oligosaccharides [6].
Table 1: Phosphorylation Methods for Mannopyranosides
Phosphorylating Agent | Conditions | Substrate Scope | Yield | Key Advantage |
---|---|---|---|---|
POCl₃ | Pyridine/H₂O, 0°C | p-Nitrophenyl mannopyranoside | Moderate | Selective C6 phosphorylation |
cMITP | pH 12, 23°C | Branched cyclodextrins | ≤42% | Hydrolytic stability |
Glycosyl phosphates | Late-stage modification | High-mannose oligosaccharides | High | Enables complex oligosaccharide synthesis |
Conversion of the nitro group to an amino group in phosphorylated mannopyranosides is achieved via heterogeneous catalytic hydrogenation. p-Nitrophenyl 6-phospho-α-D-mannopyranoside undergoes reduction using 10% palladium on carbon (Pd/C) under 1.5 atm H₂ for 4 hours, yielding p-aminophenyl 6-phospho-α-D-mannopyranoside (pap-M6P) with near-quantitative conversion [5]. Pd/C-based methods tolerate phosphate groups without cleavage, but require substrate solubility optimization in aqueous-organic mixtures.
Emerging biocatalytic hydrogenation systems offer enhanced chemoselectivity. The E. coli nickel-iron hydrogenase enzyme (Hyd-1) immobilized on carbon black (Hyd-1/C) catalyzes nitro reduction under mild aqueous conditions (1 bar H₂, pH 6–8). This system achieves 78–96% isolated yields for diverse nitroarenes, including pharmaceutically relevant substrates like 4-nitrophenol (precursor to 4-aminophenol). Crucially, Hyd-1/C avoids dehalogenation and reduces nitro groups selectively over ketones, aldehydes, or alkenes [7]. Raney nickel provides a non-precious-metal alternative, particularly effective for sterically hindered nitroarenes. Kinetic studies show hydrogen pressure follows first-order kinetics, with surface reaction control as the rate-determining step [10].
Conjugating pap-M6P with protein carriers like bovine serum albumin (BSA) enables targeted drug delivery systems. The primary method involves diazotization of the aromatic amine:
Alternative approaches exploit maleimide-thiol chemistry. BSA is functionalized with maleimide groups using reagents like N-succinimidyl-S-acetylthioacetate (SATA). Simultaneously, pap-M6P is modified to introduce a thiol group. Conjugation occurs via Michael addition, forming a stable thioether linkage. Commercial kits (e.g., CellMosaic® BSA-Peptide Conjugation Kit) standardize this process, enabling conjugation of 0.15–0.6 μmol Cys-peptide to 2 mg maleimide-activated BSA with >95% conjugate purity [3].
Table 2: Protein Conjugation Strategies for pap-M6P
Method | Reaction Site | Linkage | Efficiency | Application Example |
---|---|---|---|---|
Diazotization | Tyrosine (BSA) | Azo bond | Moderate to high | M6P-HSA for liver fibrosis therapy |
Maleimide-thiol | Cysteine (peptide) | Thioether | >95% conjugate purity | Peptide-carrier immunogens |
NHS ester-amine | Lysine (BSA) | Amide | Variable | General protein bioconjugation |
Solid-phase synthesis streamlines the production of M6P-containing glycoconjugates by enabling iterative glycosylation and phosphorylation steps. Resin-bound acceptors (e.g., allyl 6-O-TBDPS-α-D-mannopyranoside) are glycosylated regioselectively using mannosyl trichloroacetimidate donors activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) at –35°C. This method favors α-(1→3) linkages with minimal side reactions [6]. Following chain elongation, the TBDPS group is cleaved with TBAF, exposing the C6-OH for on-resin phosphorylation.
Phosphoramidite chemistry allows controlled phosphate ester installation. A phosphoramidite reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) reacts with the resin-bound glycan’s C6-OH, followed by oxidation to yield the phosphate monoester. This approach is compatible with in situ deprotection of acid-labile groups. Solid-phase synthesis facilitates purification and achieves >20% overall yields for asymmetric di-antennary M6P oligosaccharides [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1